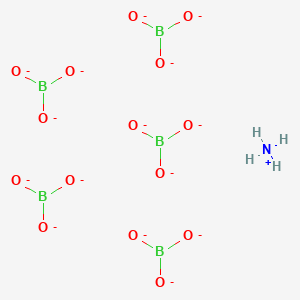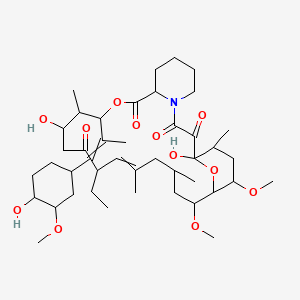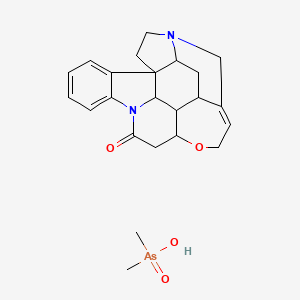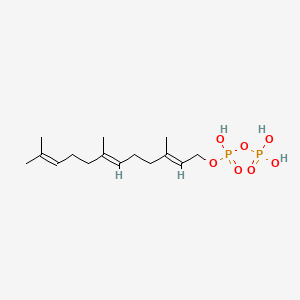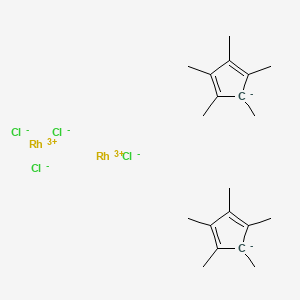
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is an organometallic compound with the chemical formula ([ (C_5(CH_3)_5RhCl_2)]_2). It is a red crystalline solid that is soluble in non-polar solvents such as ether and petroleum ether . This compound is widely used as a catalyst in various chemical reactions, particularly in the field of organic synthesis .
作用机制
Target of Action
The primary target of Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is the C-H bond in organic compounds . The compound acts as a catalyst in various reactions, including amidation, reductive alkylation, and hydrogenation .
Mode of Action
This compound interacts with its targets through a process known as C-H Activation . This involves the cleavage of a C-H bond and its subsequent replacement with a functional group . The Rh-μ-Cl bond in the compound is unstable and can react with various ligands to form Cp*RhCl2L type adducts .
Biochemical Pathways
The compound affects several biochemical pathways. It catalyzes oxidative olefination reactions, C-C bond cleavage of secondary alcohols, and oxidative annulation of pyridines . These reactions lead to the formation of new compounds with altered properties.
Result of Action
The action of this compound results in the formation of new compounds through the modification of existing ones . This can lead to significant changes in the molecular and cellular properties of the compounds it interacts with.
Action Environment
The action of this compound is influenced by environmental factors such as temperature, solvent, and the presence of other reactants . It is a dark red, diamagnetic solid that is stable in air . Its reactivity can be influenced by the polarity of the coordinating solvent .
生化分析
Biochemical Properties
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer can be used as a catalyst for various biochemical reactions . It has been found to catalyze oxidative olefination reactions, C-C bond cleavage of secondary alcohols, ortho C-H olefination of phenol derivatives, and oxidative annulation of pyridines
Molecular Mechanism
The molecular mechanism of this compound involves its role as a catalyst in various biochemical reactions It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer can be synthesized through the reaction of rhodium(iii) chloride with pentamethylcyclopentadiene in hot methanol. The reaction can be represented as follows :
[ 2 C_5(CH_3)_5H + 2 RhCl_3(H_2O)_3 \rightarrow [ (C_5(CH_3)_5)RhCl_2]_2 + 2 HCl + 6 H_2O ]
The product precipitates out of the solution as a red solid. Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound .
化学反应分析
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different rhodium complexes.
Reduction: It can be reduced to form rhodium carbonyl complexes.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common reagents and conditions used in these reactions include polar coordinating solvents and silver salts. Major products formed from these reactions include rhodium carbonyl complexes and various substituted rhodium complexes .
科学研究应用
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Biology: The compound is used in the study of enzyme mimetics and as a probe for biological systems.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
相似化合物的比较
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer can be compared with other similar compounds such as:
Dichloro(pentamethylcyclopentadienyl)iridium(iii)dimer: Similar in structure and catalytic properties but with iridium instead of rhodium.
Dichloro(pentamethylcyclopentadienyl)ruthenium(iii)dimer: Another similar compound with ruthenium, used in different catalytic applications.
The uniqueness of this compound lies in its stability and versatility as a catalyst in various organic transformations .
属性
CAS 编号 |
12354-85-7 |
|---|---|
分子式 |
C20H30Cl4Rh2 10* |
分子量 |
618.08 |
IUPAC 名称 |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(3+);tetrachloride |
InChI |
InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4 |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3].[Rh+3] |
产品来源 |
United States |
Q1: How does Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer react with organophosphines, and what are the implications for its reactivity?
A1: Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, [{(η5-C5Me5)RhCl2}2] (1), exhibits interesting reactivity with organophosphines. For example, it reacts with diphenylvinylphosphine to yield two major products: [(η5-C5Me5)Rh{CH2CHP(C6H5)2}Cl2] (2) and [(η5-C5Me5)Rh{CH2CHP(C6H5)2}Cl]2 (3) []. These products arise from the hydroalkylation of the pentamethylcyclopentadienyl (η5-C5Me5) ligand. This reactivity highlights the potential of this rhodium complex to engage in C-H activation and functionalization reactions, opening avenues for further exploration in organic synthesis and catalysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


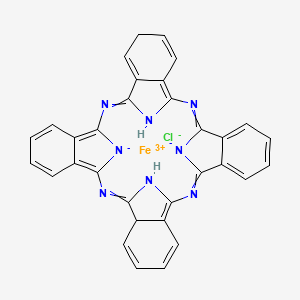
![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)
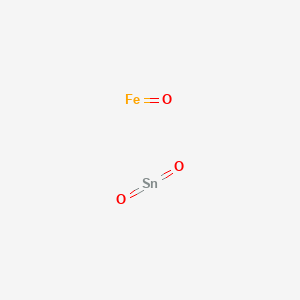
![SODIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULPHATE](/img/structure/B1143633.png)
